molecular formula C12H8ClNO3 B11808816 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11808816
M. Wt: 249.65 g/mol
InChI Key: UOGXTCONJABBSL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-chlorophenylacetate with gamma-butyrolactone in the presence of metallic sodium and toluene. The reaction mixture is heated and stirred, followed by the addition of sulfuric acid to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological activities.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-5-carboxylic acid These compounds share a similar dihydropyridine core structure but differ in the position of the carboxylic acid group. The unique positioning of the carboxylic acid group in this compound may contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H8ClNO3/c13-9-5-1-2-6-10(9)14-7-3-4-8(11(14)15)12(16)17/h1-7H,(H,16,17)

InChI Key

UOGXTCONJABBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C(C2=O)C(=O)O)Cl

Origin of Product

United States

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